REACTION_CXSMILES
|
[CH2:1]([O:8][CH2:9][C:10]([CH3:16])([CH3:15])[C:11]([O:13]C)=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].Cl>C1COCC1>[CH2:1]([O:8][CH2:9][C:10]([CH3:16])([CH3:15])[C:11]([OH:13])=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC(C(=O)OC)(C)C
|
Name
|
|
Quantity
|
5.14 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was seen at ambient temperature
|
Type
|
TEMPERATURE
|
Details
|
After cooling to ambient temperature
|
Type
|
CUSTOM
|
Details
|
the bulk of the THF was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
resulting in the formation of a precipitate
|
Type
|
FILTRATION
|
Details
|
This mixture was filtered
|
Type
|
FILTRATION
|
Details
|
through filter paper
|
Type
|
WASH
|
Details
|
washed with a minimal amount of water
|
Type
|
WAIT
|
Details
|
After placing under a strong vacuum for a few hours
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCC(C(=O)O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |